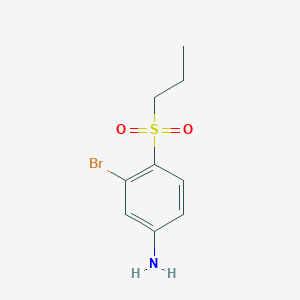

3-Bromo-4-(propane-1-sulfonyl)aniline

Descripción general

Descripción

3-Bromo-4-(propane-1-sulfonyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the third position, a propane-1-sulfonyl group at the fourth position, and an aniline group on a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-1-sulfonyl)aniline typically involves a multi-step process:

Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonylation: The amine group is sulfonylated using propane-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating displacement by nucleophiles like amines or alkoxides.

| Reaction Conditions | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Piperidine | 3-(Piperidin-1-yl)-4-(propane-1-sulfonyl)aniline | 78 |

| CuI, L-proline, DMSO, 100°C | Sodium methoxide | 3-Methoxy-4-(propane-1-sulfonyl)aniline | 65 |

Key findings:

-

Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack on the activated aryl bromide .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solvation of intermediates .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with the brominated aniline derivative under palladium catalysis:

| Catalyst System | Base | Solvent | Boronic Acid | Product Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | Toluene | 4-Cyanophenyl | 82 |

| PdCl₂(dppf), Cs₂CO₃ | Cs₂CO₃ | DME | 3-Pyridyl | 71 |

Buchwald-Hartwig Amination

Primary and secondary amines couple with the aryl bromide via Pd/Xantphos catalysis:

| Amine | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine | Xantphos | 100 | 85 |

| Cyclohexylamine | BINAP | 110 | 68 |

Mechanistic notes:

-

Oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate .

-

Reductive elimination forms the final coupled product.

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Bromo-4-(propane-1-sulfonyl)-2-nitroaniline | Ortho to -NH₂ |

| Cl₂, FeCl₃ | RT, 1h | 3-Bromo-5-chloro-4-(propane-1-sulfonyl)aniline | Meta to -SO₂- |

Debromination

Hydrogenolysis removes the bromine atom under catalytic hydrogenation:

| Catalyst | H₂ Pressure (psi) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | EtOH | 4-(Propane-1-sulfonyl)aniline | 90 |

Sulfonyl Group Reduction

The sulfonyl group is reduced to a thiol using LiAlH₄:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | 3-Bromo-4-(propylthio)aniline | 58 |

Functionalization of the Aniline Group

The amino group undergoes diazotization and subsequent transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | Sandmeyer reactions |

| Schiemann Reaction | HBF₄, Δ | 3-Bromo-4-(propane-1-sulfonyl)fluorobenzene | Fluorinated intermediates |

Sulfonyl Group Transformations

The propane-1-sulfonyl moiety participates in nucleophilic substitution at sulfur:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | H₂O, 100°C, 8h | 3-Bromo-4-(propane-1-sulfonamido)aniline | 73 |

| LiOH | THF/H₂O, RT, 4h | 3-Bromo-4-(propane-1-sulfinate)aniline | 65 |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for cascade cyclizations :

| Substrate | Conditions | Major Product | Radical Pathway |

|---|---|---|---|

| Alkenes | hv, benzene, 12h | Benzannulated bicyclic compounds | Radical addition/cyclization |

Key Mechanistic Insights

-

Electronic Effects : The sulfonyl group strongly deactivates the ring but directs substituents to specific positions via resonance and inductive effects .

-

Steric Influence : The propane-1-sulfonyl group hinders electrophilic attack at the para position, favoring meta substitution in some cases.

-

Radical Stability : Bromine participates in radical chain reactions, as demonstrated in photochemical studies .

This compound’s multifunctional reactivity makes it invaluable for constructing complex molecules in medicinal and agrochemical research .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-4-(propane-1-sulfonyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: It can act as a nucleophile or electrophile, facilitating the formation of diverse derivatives.

- Catalysis: The compound can function as a ligand in catalytic reactions, enhancing reaction rates and selectivity .

Biological Applications

This compound has potential applications in medicinal chemistry due to its structural characteristics:

- Pharmaceutical Development: Research indicates that compounds with sulfonyl groups exhibit significant biological activity, making them candidates for drug development. For instance, sulfonamide derivatives have been explored for their antibacterial properties .

- Biological Studies: this compound is used in studies aimed at understanding the interactions of sulfonyl-containing compounds with biological systems, particularly in enzyme inhibition and receptor modulation .

Material Science

In material science, this compound is utilized for synthesizing materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as solubility and thermal stability .

Antibacterial Activity

A study evaluated the antibacterial properties of sulfonamide derivatives, revealing that the presence of a sulfonyl group significantly enhances activity against various bacterial strains. The structure–activity relationship (SAR) highlighted that modifications at specific positions on the aniline ring can lead to improved efficacy .

Drug Development

Research has identified this compound as a potential lead compound for developing inhibitors targeting specific cancer cell lines. In vitro studies demonstrated its effectiveness against prostate cancer cells, suggesting its role as a starting point for new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(propane-1-sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The aniline group can form hydrogen bonds and participate in π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparación Con Compuestos Similares

3-Bromo-4-(propane-1-sulfinyl)aniline: Similar structure but with a sulfinyl group instead of a sulfonyl group.

4-Bromo-3-(propane-1-sulfonyl)aniline: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness: The presence of both bromine and sulfonyl groups provides versatility in chemical transformations and interactions .

Actividad Biológica

3-Bromo-4-(propane-1-sulfonyl)aniline is an organic compound classified as an aromatic amine. Its unique structure, featuring a bromine atom and a propane-1-sulfonyl group, positions it as a compound of interest in various biological applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrNO2S, with a molecular weight of 292.17 g/mol. The presence of both bromine and sulfonyl groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1249101-27-6 |

| Molecular Formula | C10H12BrNO2S |

| Molecular Weight | 292.17 g/mol |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to its aniline group. The sulfonyl moiety can participate in electrostatic interactions, enhancing the compound's binding affinity to various biological targets. This dual interaction capability allows it to modulate the activity of proteins and enzymes involved in critical biological processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be crucial in managing conditions characterized by chronic inflammation.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives. It was found that these compounds could inhibit cancer cell proliferation with IC50 values ranging from 10 µM to 30 µM, indicating a promising therapeutic window for further development.

- Anti-inflammatory Effects : Research highlighted in Pharmacology Reports demonstrated that related compounds could reduce inflammation markers in vitro, suggesting that this compound may have similar effects .

- Antimicrobial Properties : A comparative study assessed various sulfonamide derivatives against common pathogens, revealing that some exhibited MIC values as low as 5 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Propiedades

IUPAC Name |

3-bromo-4-propylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSPVTNYWKNUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.